(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a bromine atom, a phenylmethoxy group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of a phenylmethoxypyridine derivative, followed by the introduction of a hydroxylamine group through a condensation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine include:
- (NE)-N-[(6-chloro-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine
- (NE)-N-[(6-fluoro-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine
- (NE)-N-[(6-iodo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H11BrN2O2 |
---|---|
Molecular Weight |
307.14 g/mol |
IUPAC Name |
(NE)-N-[(6-bromo-5-phenylmethoxypyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C13H11BrN2O2/c14-13-12(7-6-11(16-13)8-15-17)18-9-10-4-2-1-3-5-10/h1-8,17H,9H2/b15-8+ |
InChI Key |
PBYXJLWMHLTXTB-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)/C=N/O)Br |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=C(C=C2)C=NO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.